molecular formula C14H13NO2 B3189972 (2-Amino-4-methoxyphenyl)(phenyl)methanone CAS No. 37527-68-7

(2-Amino-4-methoxyphenyl)(phenyl)methanone

Cat. No.: B3189972
CAS No.: 37527-68-7
M. Wt: 227.26 g/mol
InChI Key: GFHWOKUXKUUKQJ-UHFFFAOYSA-N
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Description

(2-Amino-4-methoxyphenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78025. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37527-68-7

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(2-amino-4-methoxyphenyl)-phenylmethanone

InChI

InChI=1S/C14H13NO2/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9H,15H2,1H3

InChI Key

GFHWOKUXKUUKQJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Step D) To a solution of 21.8 g (172 mmol) of m-anisidine in 800 mL of CH2Cl2 cooled to −50° C., was added 172 mL (172 mmol) of 1M BCl3 in heptane over 20 min to produce an amber colored mixture which was stirred 1 h. To this mixture was added 12.2 mL (172 mmol) of AcCl and 22.9 g (172 mmol) of AlCl3. The mixture was allowed to warm to room temperature overnite, poured into ice water, the solution adjusted to pH 9 using 10% aqueous NaOH and was extracted repeatedly using EtOAC. The combined organic extracts were washed with brine, dried (MgSO4), concentrated and the resulting solid recrystallized from the minimal amount of MeOH in CH2Cl2/hexanes (50%) to afford 13.4 g (47%)of slightly impure 2-amino-4-methoxybenzophenone as a crystalline solid. The solid could be taken directly into the next reaction or purified to absolute purity over SiO2 (eluted with 0% to 14% MeOH/CH2Cl2): 1H NMR (500 MHz, CDCl3) δ 2.50 (s, 3H), 3.79 (s, 3H), 6.05 (d, J=2.4 Hz, 1H), 6.21 (dd, J=8.8, 2.4 Hz, 1H), 6.38 (m, 2H), 7.62 (d, J=8.8 Hz, 1H)
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
172 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
12.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
22.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of phenylmagnesium bromide (6.75 ml, 3M solution in diethyl ether, 20.2 mmol) in diethyl ether (15 ml) was added dropwise to a solution of 2-amino-4-methoxybenzonitrile (1000 mg, 6.75 mmol) in diethyl ether (20 ml) at 0° C. The resulting suspension was heated to reflux for 2 h. The mixture was then cooled to 0° C. and 2N HCl (40 ml) was added very carefully. After complete addition, the mixture was heated to 55° C. for 2 h. Then 3N NaOH (˜20 ml) was added at 0° C. to adjust the pH to 9. The mixture was extracted with EtOAc and the combined organic extracts were washed with brine, dried with Na2SO4 and evaporated. The remaining residue was purified by column chromatography (silica gel, heptane/EtOAc 85:15-70:30) to afford the title compound (1300 mg, 85%) as yellow solid. MS (ESI): 228.4 (M+H)+.
Quantity
6.75 mL
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
85%

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